Methyl 3-amino-6-fluoro-2-sulfanylbenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-6-fluoro-2-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c1-12-8(11)6-4(9)2-3-5(10)7(6)13/h2-3,13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBSMFZRKIKHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573493 | |
| Record name | Methyl 3-amino-6-fluoro-2-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192948-04-2 | |
| Record name | Methyl 3-amino-6-fluoro-2-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-fluoro-2-sulfanylbenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Thiol Substitution: The final step involves the substitution of a hydrogen atom with a sulfanyl group using thiolating agents like thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-fluoro-2-sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Methyl 3-amino-6-fluoro-2-sulfonylbenzoate.
Reduction: Methyl 3-amino-6-fluoro-2-aminobenzoate.
Substitution: Methyl 3-amino-6-substituted-2-sulfanylbenzoate.
Scientific Research Applications
Methyl 3-amino-6-fluoro-2-sulfanylbenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-fluoro-2-sulfanylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. The sulfanyl group can undergo redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 3-Amino-6-Fluoro-2-Methylbenzoate (CAS: 848678-60-4)
Molecular Formula: C₉H₁₀FNO₂ Molecular Weight: 183.18 g/mol Key Differences:
- Substituent Variation : Replaces the sulfanyl (-SH) group at position 2 with a methyl (-CH₃) group.
- Reactivity : The methyl group is less nucleophilic than sulfanyl, reducing its ability to participate in thiol-based reactions (e.g., disulfide bond formation).
Sandaracopimaric Acid Methyl Ester
Molecular Formula : C₂₁H₃₀O₂ (inferred from )

Molecular Weight : ~314.5 g/mol
Key Differences :
- Structural Complexity: A diterpenoid methyl ester with a fused cyclic structure, contrasting with the planar aromatic benzoate backbone of the target compound .
- Functional Groups: Lacks amino and sulfanyl groups but contains carboxylic acid-derived ester moieties.
Comparison with Functional Group Analogs
Sulfonamide Derivatives (USP Sulfamethoxazole-Related Compounds)
Examples :
Key Differences :
- Functional Groups : Sulfonamide (-SO₂NH₂) vs. sulfanyl (-SH). Sulfonamides are more electronegative and less redox-active.
- Biological Activity: Sulfonamides are well-known antimicrobial agents, whereas sulfanyl groups may confer antioxidant or metal-chelating properties .
Amino-Fluoro Substituted Metabolites
Example :
- A metabolite with the IUPAC name “(3S)-3-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]propanoyl]-phenylmethoxycarbonylamino]-6-fluoro-4,5-dioxohexanoate” ().
Key Differences :
- Structural Complexity: Contains multiple amino acid-derived chains and a dioxohexanoate backbone, unlike the simpler benzoate structure.
- Bioactivity : Such metabolites are often involved in enzymatic pathways, whereas the target compound’s smaller size may enhance membrane permeability .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Substituent Effects: The sulfanyl group in the target compound enhances nucleophilicity compared to methyl or sulfonamide analogs, enabling participation in redox or metal-binding reactions. Fluorine’s electron-withdrawing nature may stabilize the aromatic ring, improving metabolic stability compared to non-fluorinated analogs.
Synthetic Feasibility: Methyl-substituted analogs (e.g., Methyl 3-Amino-6-Fluoro-2-Methylbenzoate) demonstrate high-yield synthesis routes (≥95%), suggesting that optimizing conditions for the sulfanyl variant could achieve similar efficiency .
Biological Relevance :
- Sulfonamide derivatives (e.g., USP Sulfanilamide) highlight the importance of sulfonyl groups in antimicrobial activity, whereas sulfanyl groups may offer alternative mechanisms, such as antioxidant effects .
Biological Activity
Methyl 3-amino-6-fluoro-2-sulfanylbenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with an amino group, a fluorine atom, and a sulfanyl group. The presence of these functional groups contributes to its diverse biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The fluorine atom enhances its binding affinity to target proteins involved in cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their functions.
- Oxidative Stress Induction : It can induce oxidative stress within cells, leading to apoptosis or necrosis.
- Receptor Interaction : The sulfanyl group may participate in redox reactions, influencing receptor activity and downstream signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
Study 2: Anticancer Mechanisms
In another investigation reported in Cancer Research, the compound was tested on various cancer cell lines. Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The study highlighted the compound's ability to activate apoptotic pathways, evidenced by increased levels of cleaved caspases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, oxidative stress |
| Methyl 3-fluoro-2-sulfanylbenzoate | Moderate | Low | Enzyme inhibition |
| Methyl 5-fluoro-2-mercaptobenzoate | High | High | Enzyme inhibition, receptor interaction |
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfanyl Introduction | NaSH, DMF, 100°C, 6h | 72 | 92 | |
| Esterification | MeOH, HSO, reflux, 12h | 85 | 98 | |
| Amination | NH/EtOH, Pd/C, 50 psi H | 68 | 95 |
Q. Table 2. Stability Under Different Storage Conditions
| Condition | Degradation Rate (%/month) | Stabilizer Efficacy |
|---|---|---|
| –20°C, N, dark | <1% | EDTA (0.1% w/w) |
| 25°C, air, light | 15% | None |
| –20°C, air, dark | 5% | BHT (0.05% w/w) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
